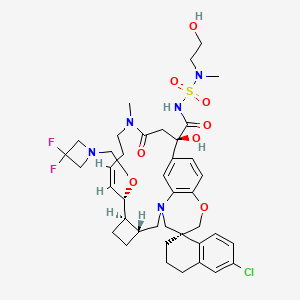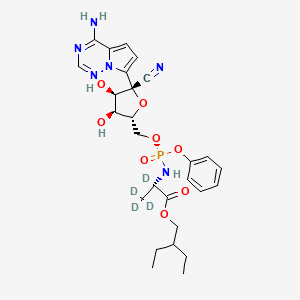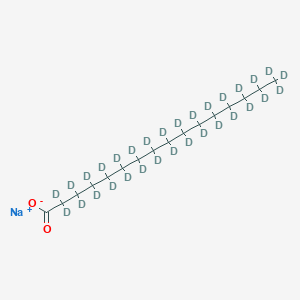
S-(s)-Verapamil-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Verapamil-d6 (hydrochloride) is a deuterated form of (S)-Verapamil, a calcium channel blocker used primarily in the treatment of cardiovascular conditions such as hypertension, angina, and certain arrhythmias. The deuterium atoms in (S)-Verapamil-d6 replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Verapamil-d6 (hydrochloride) involves the incorporation of deuterium atoms into the (S)-Verapamil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of (S)-Verapamil-d6 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Verapamil-d6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides or amines in an aprotic solvent.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-Verapamil-d6 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterated form allows for the study of metabolic pathways and the determination of the compound’s half-life in biological systems.
Drug Development: It is used in the development of new drugs by providing insights into the drug’s behavior in the body.
Biological Research: The compound is used to study calcium channel function and its role in various physiological processes.
Industrial Applications: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
(S)-Verapamil-d6 (hydrochloride) exerts its effects by blocking calcium channels in the cell membranes of cardiac and smooth muscle cells. This inhibition reduces the influx of calcium ions, leading to:
Decreased Heart Rate: By reducing calcium entry, the compound decreases the force of contraction and heart rate.
Vasodilation: It causes relaxation of smooth muscle cells in blood vessels, leading to vasodilation and reduced blood pressure.
Antiarrhythmic Effects: The compound helps in stabilizing abnormal heart rhythms by modulating calcium ion flow.
Vergleich Mit ähnlichen Verbindungen
(S)-Verapamil-d6 (hydrochloride) can be compared with other calcium channel blockers such as:
(S)-Verapamil: The non-deuterated form, which has similar pharmacological effects but different metabolic properties.
Diltiazem: Another calcium channel blocker with a different chemical structure and mechanism of action.
Nifedipine: A dihydropyridine calcium channel blocker with distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness: The uniqueness of (S)-Verapamil-d6 (hydrochloride) lies in its deuterated nature, which provides advantages in pharmacokinetic studies and drug development by offering a stable isotope for tracing and analysis.
Eigenschaften
Molekularformel |
C27H39ClN2O4 |
|---|---|
Molekulargewicht |
497.1 g/mol |
IUPAC-Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i1D3,2D3; |
InChI-Schlüssel |
DOQPXTMNIUCOSY-VVIKVEIGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



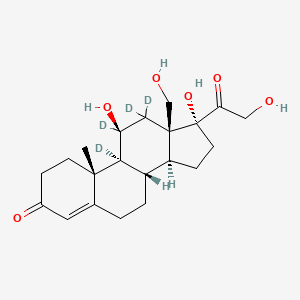



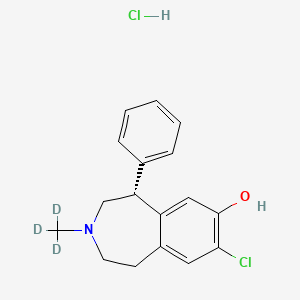


![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)


